molecular formula C25H28N2O6 B12181632 methyl (7-hydroxy-8-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-methyl-2-oxo-2H-chromen-3-yl)acetate

methyl (7-hydroxy-8-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-methyl-2-oxo-2H-chromen-3-yl)acetate

Cat. No.: B12181632
M. Wt: 452.5 g/mol
InChI Key: NOOTXOSWXQIZQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (7-hydroxy-8-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a complex organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is notable for its potential biological and pharmacological activities, making it a subject of interest in medicinal chemistry and drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (7-hydroxy-8-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-methyl-2-oxo-2H-chromen-3-yl)acetate typically involves multiple steps. One efficient method involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method includes the O-sulfonylation reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with benzenesulfonyl chloride mediated by triethylamine in dichloromethane at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial production, considering the availability of reagents and optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (7-hydroxy-8-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-methyl-2-oxo-2H-chromen-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Methyl (7-hydroxy-8-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-methyl-2-oxo-2H-chromen-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (7-hydroxy-8-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-methyl-2-oxo-2H-chromen-3-yl)acetate involves its interaction with various molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit oxidoreductase enzymes, stabilizing enzyme-inhibitor complexes through hydrophobic interactions . Additionally, it can modulate inflammatory pathways by inhibiting the NF-kB pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (7-hydroxy-8-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-methyl-2-oxo-2H-chromen-3-yl)acetate is unique due to its specific structural features, such as the presence of a piperazine moiety and a methoxyphenyl group. These structural elements contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C25H28N2O6

Molecular Weight

452.5 g/mol

IUPAC Name

methyl 2-[7-hydroxy-8-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-methyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C25H28N2O6/c1-16-17-8-9-21(28)19(24(17)33-25(30)18(16)14-23(29)32-3)15-26-10-12-27(13-11-26)20-6-4-5-7-22(20)31-2/h4-9,28H,10-15H2,1-3H3

InChI Key

NOOTXOSWXQIZQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCN(CC3)C4=CC=CC=C4OC)O)CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.